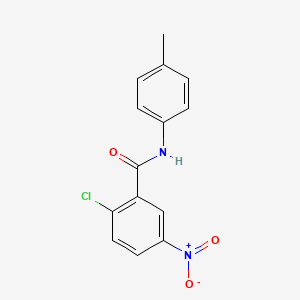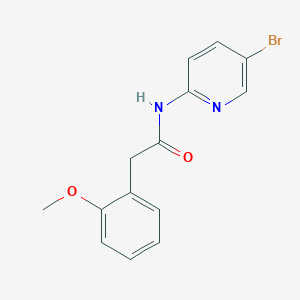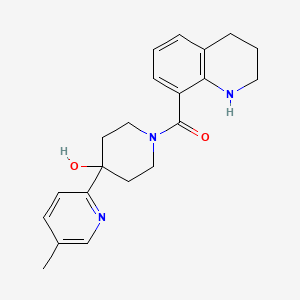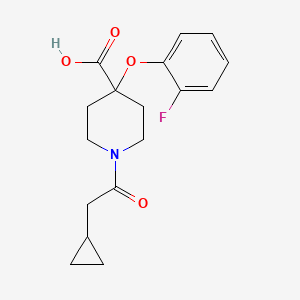![molecular formula C19H17N3O2 B5474613 (1-benzofuran-2-ylmethyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine](/img/structure/B5474613.png)
(1-benzofuran-2-ylmethyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. This structure is a common motif in natural products and pharmaceuticals . The compound you’re asking about seems to have a benzofuran ring attached to a pyridine and isoxazole ring through a complex linkage. These types of compounds often have interesting biological activities .
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. Benzofuran can be synthesized through various methods including the cyclization of 2-alkynylphenols . The attachment of the pyridine and isoxazole rings would likely require additional steps and specific conditions.Molecular Structure Analysis
The molecular structure of a compound like this would be quite complex due to the presence of multiple rings and functional groups. The benzofuran, pyridine, and isoxazole rings are all aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For instance, the benzofuran ring might undergo electrophilic substitution reactions similar to those of benzene .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzofuran ring might make the compound relatively stable and flat. The compound might also exhibit aromaticity due to the benzofuran, pyridine, and isoxazole rings .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would likely involve exploring the biological activities of this compound and potentially developing it into a pharmaceutical drug. This could involve testing the compound against various biological targets and optimizing its structure for increased potency and selectivity .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-22(12-16-10-15-4-2-3-5-19(15)23-16)13-17-11-18(21-24-17)14-6-8-20-9-7-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRHBQDAGZRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2O1)CC3=CC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-chlorophenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5474531.png)
![3,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5474540.png)

![3-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-furamide](/img/structure/B5474554.png)

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5474566.png)
![3-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-N-methylpyridin-2-amine](/img/structure/B5474567.png)

![(E)-3-Phenyl-1-(3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazol-1-YL)-2-propen-1-one](/img/structure/B5474596.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5474605.png)

![(2R)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-methyl-1-oxobutan-2-amine](/img/structure/B5474626.png)
![5-{[(4-methylphenyl)amino]methylene}-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5474630.png)
![N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5474638.png)
